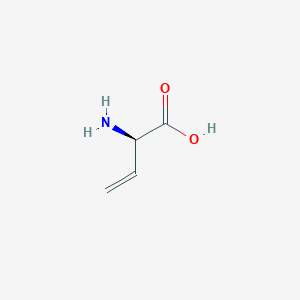

(R)-2-Aminobut-3-enoic acid

Description

Significance of Vinylglycine Derivatives in Synthetic Organic and Medicinal Chemistry

Vinylglycine and its derivatives are highly valued in synthetic organic chemistry for their utility as chiral building blocks. evitachem.comnih.gov The vinyl group can participate in a variety of chemical transformations, such as electrophilic additions and Heck couplings, allowing for the construction of complex molecular architectures. evitachem.comnih.gov This has led to their use in the synthesis of other amino acids, peptide mimetics, and natural products. researchgate.net For instance, D-vinylglycine was a crucial component in the construction of the core structure of mitomycin, a class of antitumor agents. nih.gov

In medicinal chemistry, vinylglycine derivatives have inspired the development of important therapeutic agents. nih.gov One of the most notable examples is Vigabatrin, an antiepileptic drug designed based on the structure and mechanism of vinylglycine. nih.gov Vinylglycine itself acts as a "suicide inactivator" of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as aspartate aminotransferase. drugbank.com This irreversible inhibition occurs through the formation of a covalent bond with the enzyme's cofactor, effectively blocking its activity. This mechanism of action makes vinylglycine and its analogs valuable tools for studying enzyme mechanisms and for the development of new enzyme inhibitors with potential therapeutic applications. evitachem.com

Historical Context of (R)-2-Aminobut-3-enoic Acid Discovery and Initial Characterization

Vinylglycine was first synthesized in 1974. google.com Shortly after, in 1975, it was reported to have been isolated from fungi and was shown to inhibit a number of enzymes. google.com The first asymmetric synthesis of vinylglycine was achieved by Afzali-Ardakani and Rapoport, who synthesized (S)-vinylglycine from (S)-methionine. uva.nl Early research focused on its ability to act as a mechanism-based inhibitor of various enzymes. nih.gov For example, racemic vinylglycine was found to inactivate five different transaminases. nih.gov Subsequent studies with D-amino acid transaminases suggested that D-vinylglycine was the actual suicide inhibitor, as its inhibitory effect could be prevented by D-alanine but not L-alanine. nih.gov The development of various synthetic routes, including a three-step synthesis from but-3-enenitrile based on the Neber rearrangement, has made vinylglycine more accessible for research purposes. google.com

Classification as a Non-Proteinogenic Amino Acid

This compound is classified as a non-proteinogenic amino acid. vulcanchem.com This means that it is not one of the 20 common amino acids that are genetically encoded and incorporated into proteins during translation. ebi.ac.uk Non-proteinogenic amino acids are a diverse group of amino acids that have a wide range of biological roles and applications. They can be found in various natural sources, including plants, fungi, and bacteria. google.com In the case of this compound, its natural occurrence has been identified in certain mushrooms. nih.gov Its status as a non-proteinogenic amino acid underscores its unique biological activities, particularly its role as an enzyme inhibitor, which sets it apart from the protein-building amino acids.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-aminobut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVLGLPAZTUBKX-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Aminobut 3 Enoic Acid

Enantioselective Synthesis Strategies

The synthesis of the (R)-enantiomer of 2-aminobut-3-enoic acid requires precise control of stereochemistry. Various strategies have been developed to achieve this, broadly categorized into chiral pool approaches, asymmetric catalysis, and biocatalytic methods.

Chiral Pool Approaches Leveraging Stereocenter Control

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. wikipedia.org This strategy leverages the existing stereochemistry of the starting material to construct the desired chiral target, often preserving the original stereocenter throughout the reaction sequence. wikipedia.org

Several syntheses of (R)-2-aminobut-3-enoic acid have been developed from natural amino acids like L-methionine and L-homoserine. springernature.comdntb.gov.ua For instance, a route starting from L-methionine involves a multi-step sequence to introduce the vinyl functionality. dntb.gov.ua Another approach utilizes the diastereoselective addition of a vinyl-Grignard reagent to an N-benzyl-2,3-O-isopropylidene-D-glyceraldimine, derived from D-glyceraldehyde. nih.gov This method relies on stereochemical communication, where the original chiral center dictates the stereochemistry of the newly formed center, which is then oxidatively cleaved to yield the final α-carboxyl group. nih.gov

A photochemical route has also been described, starting from natural amino acids to produce enantiomerically pure vinylglycine. dntb.gov.ua This method involves the photoelimination of γ-functionalized N-phthaloyl amino acid esters. dntb.gov.ua For example, a substrate derived from (S)-methionine can be photolyzed to quantitatively yield N,C-protected vinylglycine. dntb.gov.ua

Asymmetric Catalysis for Stereoselective Formation of the Vinylglycine Scaffold

Asymmetric catalysis offers a powerful alternative for synthesizing enantiopure compounds by employing chiral catalysts to control the stereochemical outcome of a reaction.

Rhodium-catalyzed asymmetric conjugate addition has emerged as a key method for carbon-carbon bond formation. mdpi.com While direct application to the synthesis of this compound via enaminones is a developing area, the principles of this methodology are well-established for creating chiral centers. The reaction typically involves the addition of an organometallic reagent, such as an arylboronic acid, to an α,β-unsaturated compound in the presence of a chiral rhodium catalyst. mdpi.comrug.nl

The synthesis of enaminones themselves can be achieved through various methods, including the rhodium(II)-catalyzed denitrogenative rearrangement of 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanols. nih.gov The development of chiral ligands, such as monodentate phosphoramidites, has been crucial for achieving high enantioselectivity in rhodium-catalyzed conjugate additions to various enones and unsaturated esters. rug.nl Although a direct rhodium-catalyzed conjugate addition to an enaminone precursor for (R)-vinylglycine is not explicitly detailed in the provided context, the versatility of this methodology suggests its potential for future applications in this area.

The Petasis reaction, or Petasis borono-Mannich reaction, is a multicomponent reaction that combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of α-amino acids due to its mild conditions and the stability of the boronic acid reagents. wikipedia.orgorganic-chemistry.org

A key advantage of the Petasis reaction is its potential for high stereocontrol when a chiral amine or aldehyde is used. For example, reacting a chiral amine like (S)-2-phenylglycinol with an α-keto acid and a vinyl boronic acid can yield the corresponding allylamine (B125299) as a single diastereomer. wikipedia.org This diastereoselective product can then be further processed to achieve the desired enantiomerically pure amino acid. The direct synthesis of unnatural α-amino acids can be accomplished in a single step using glyoxylic acid, avoiding the use of toxic byproducts associated with methods like the Strecker synthesis. organic-chemistry.org While the direct synthesis of this compound via the Petasis reaction is a subject of ongoing research, the methodology's proven success in generating chiral α-amino acids makes it a highly relevant and promising approach. acs.org

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. google.com This approach is increasingly being applied to the synthesis of chiral compounds like this compound.

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. In the context of vinylglycine synthesis, papain, a protease enzyme, has been effectively employed for the enantioselective esterification of N-protected racemic vinylglycine. google.comgoogleapis.com

The process typically starts with a racemic mixture of N-tert-butoxycarbonyl (Boc) protected vinylglycine. google.comgoogleapis.com In a two-phase system, often consisting of an organic solvent like ethyl acetate (B1210297) and an aqueous buffer, papain selectively catalyzes the esterification of the L-enantiomer (S-form), while the D-enantiomer (R-form) remains as the unreacted acid. google.comgoogleapis.comresearchgate.net This enzymatic conversion allows for the separation of the two enantiomers. The esterified L-enantiomer preferentially partitions into the organic phase, further driving the separation. google.com The reaction is typically conducted at a controlled temperature, for instance between 20 and 40°C. google.comgoogleapis.com After the enzymatic reaction, the unreacted (R)-N-Boc-2-aminobut-3-enoic acid can be isolated.

Table 1: Papain-Catalyzed Resolution of N-Boc-Vinylglycine

| Parameter | Condition | Reference |

|---|---|---|

| Enzyme | Papain | google.comgoogleapis.com |

| Substrate | Racemic N-tert-butoxycarbonyl vinylglycine | google.comgoogleapis.com |

| Reaction Type | Enantioselective esterification | google.com |

| System | Two-phase (e.g., ethyl acetate/water) | google.comgoogleapis.com |

| Selectivity | L-enantiomer is esterified | google.com |

| Product | (R)-N-Boc-2-aminobut-3-enoic acid and L-ester | google.com |

| Temperature | 20-40 °C | google.comgoogleapis.com |

Enzyme-Mediated Routes for Analogues (e.g., MysD Screening for Unnatural Mycosporine-like Amino Acids)

The biosynthesis of mycosporine-like amino acids (MAAs), natural ultraviolet-screening compounds, offers a versatile enzymatic platform for the synthesis of unnatural amino acid analogues. A key enzyme in this pathway is the ATP-grasp ligase, MysD, which catalyzes the addition of an amino acid to the mycosporine-glycine (MG) core. nih.govrsc.org The inherent substrate promiscuity of MysD allows it to accept a variety of amino acid substrates beyond its natural partners, serine and threonine. researchgate.net This characteristic has been exploited to generate a library of novel MAA analogues.

In a typical screening process, recombinant MysD is incubated with the core scaffold, mycosporine-glycine (MG), and a selection of non-native amino acid substrates. The reaction's dependence on ATP is a hallmark of the ATP-grasp superfamily, and no product formation is observed in its absence. nih.gov Biochemical characterization of MysD from Nostoc linckia NIES-25 involved screening all 20 proteinogenic amino acids. nih.gov The results demonstrated that MysD could successfully utilize L-Alanine, L-Arginine, L-Cysteine, L-Glycine, L-Serine, and L-Threonine, leading to the formation of their corresponding disubstituted MAAs. nih.gov This enzymatic approach provides a biocatalytic route to compounds that are structurally related to this compound, showcasing the potential of enzyme-mediated synthesis for generating diverse amino acid derivatives. google.com

Further research has focused on engineering the substrate specificity of MysD. Structural modeling and site-directed mutagenesis have identified key residues, particularly within the omega-loop of the enzyme, that determine which amino acid is accepted. cam.ac.uk By modifying these residues, it is possible to tailor the enzyme's activity towards the synthesis of specific, desired unnatural MAAs. cam.ac.uk This opens up possibilities for the targeted biocatalytic production of a wide range of complex amino acid structures.

Table 1: Substrate Specificity of MysD from Nostoc linckia NIES-25

| Amino Acid Substrate | Product Formed | Accepted by MysD |

|---|---|---|

| L-Alanine | Mycosporine-Glycine-Alanine | Yes |

| L-Arginine | Mycosporine-Glycine-Arginine | Yes |

| L-Cysteine | Mycosporine-Glycine-Cysteine | Yes |

| L-Glycine | Mycosporine-2-Glycine | Yes |

| L-Serine | Shinorine | Yes |

| L-Threonine | Porphyra-334 | Yes |

| Other 14 proteinogenic amino acids | - | No |

This table is based on findings from the screening of 20 natural amino acids with MysD enzyme. nih.gov

Racemic and Diastereoselective Synthetic Routes

Neber Rearrangement and Analogous Pathways from Nitriles

A significant pathway for the synthesis of α-amino acids from nitriles involves the Neber rearrangement or analogous reactions. wikipedia.orgslideshare.net A cost-effective and straightforward three-step synthesis of racemic vinylglycine (2-aminobut-3-enoic acid) has been developed starting from the inexpensive and commercially available 3-butenenitrile (B123554) (allyl cyanide). evitachem.comgoogle.comgoogle.com

The classical Neber rearrangement involves the conversion of a ketoxime to an α-aminoketone. wikipedia.orgambeed.com The ketoxime is first activated by converting it to a good leaving group, such as a tosylate. wikipedia.org A base then abstracts an α-proton, and the resulting carbanion displaces the tosylate to form a transient azirine intermediate. wikipedia.org Aqueous workup hydrolyzes the azirine to the corresponding α-aminoketone, which can be further processed to the α-amino acid. wikipedia.orgresearchgate.net The synthesis from 3-butenenitrile is considered a "Neber-like" reaction as it proceeds through a related N-chloroimidate intermediate to achieve the amination at the α-carbon.

To obtain the desired (R)-enantiomer, the resulting racemic N-tert-butoxycarbonyl (Boc) protected vinylglycine undergoes enzymatic kinetic resolution. google.comgoogleapis.com Papain, a thiol protease, is used to selectively catalyze the esterification of the L-enantiomer, leaving the D-(R)-enantiomer unreacted. google.comnih.gov This allows for the separation of the two enantiomers. Subsequent deprotection of the (R)-N-Boc-vinylglycine yields this compound. googleapis.com

Table 2: Key Steps in the Synthesis of Vinylglycine via Neber-like Rearrangement

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Pinner Reaction | 3-Butenenitrile | Anhydrous Methanol (B129727), HCl | Methyl-3-butenylimidate hydrochloride |

| 2 | Chlorination | Methyl-3-butenylimidate hydrochloride | Sodium Hypochlorite (NaOCl) | Methyl N-chloro-3-butenylimidate |

| 3 | Neber-like Rearrangement | Methyl N-chloro-3-butenylimidate | Sodium Hydroxide (NaOH) | DL-Vinylglycine |

| 4 | Resolution | DL-N-Boc-Vinylglycine | Papain, Alcohol | (R)-N-Boc-Vinylglycine |

This table summarizes a common synthetic route from nitriles. evitachem.comgoogle.comgoogle.comgoogleapis.com

Synthesis from 1,3-Dicarbonyl Compounds and Related Precursors

The synthesis of α-amino acids from 1,3-dicarbonyl compounds often involves their use as versatile building blocks to construct more complex heterocyclic or acyclic precursors. While a direct conversion is not standard, their reactivity allows for the introduction of the necessary functionalities. For instance, 1,3-dicarbonyl compounds can react with hydrazines to form pyrazoles, which can be functionalized further. organic-chemistry.org

A general strategy involves the C-acylation of 1,3-dicarbonyl compounds to introduce additional functional handles. organic-chemistry.org These activated precursors can then undergo multi-step transformations. For example, a 1,3-dicarbonyl compound could be a precursor to a β-keto ester. The ketone functionality can be converted to an oxime, which can then undergo a Neber rearrangement to introduce the α-amino group. Subsequent manipulation of the ester and other functional groups would be required to arrive at the final vinylglycine structure.

Another approach involves the use of 1,3-dicarbonyl compounds in multicomponent reactions to build pyrrole (B145914) scaffolds. fluorochem.co.uk While not a direct route to this compound, these heterocyclic intermediates are valuable in the synthesis of various amino acid derivatives. The development of asymmetric synthetic routes often involves the alkylation of chiral glycine (B1666218) enolate equivalents, where the side chain is introduced via reaction with an appropriate electrophile. nih.gov Precursors derived from 1,3-dicarbonyls could potentially serve as these electrophiles after suitable modification.

Preparation of this compound Hydrochloride Salts

The preparation of this compound hydrochloride typically follows the successful synthesis and resolution of the free amino acid. orgsyn.org After the enzymatic resolution of racemic N-Boc-vinylglycine and isolation of the (R)-enantiomer, the final step is the removal of the acid-labile Boc protecting group. googleapis.comnih.gov

This deprotection is commonly achieved by treating the N-Boc protected amino acid with a strong acid. nih.gov For instance, refluxing the protected compound in 6 N hydrochloric acid for one hour effectively cleaves the Boc group and simultaneously forms the hydrochloride salt of the amino acid in nearly quantitative yield. orgsyn.org Alternatively, trifluoroacetic acid (TFA) can be used for the deprotection, which would initially yield the trifluoroacetate (B77799) salt. nih.gov This can then be converted to the hydrochloride salt through ion-exchange chromatography or by treatment with hydrochloric acid.

Following the synthesis of racemic vinylglycine via the Neber-like rearrangement, the crude product is often purified by ion-exchange chromatography. google.comgoogleapis.com The solution is applied to a cation exchange resin (e.g., Dowex 50W-X8), washed, and then eluted to yield the pure amino acid. googleapis.com After resolution and deprotection with HCl, a similar purification or simple crystallization can be employed to isolate the final this compound hydrochloride as a solid. fluorochem.co.ukglpbio.comchemicalbook.comsigmaaldrich.com

Stereochemical Control and Analysis in R 2 Aminobut 3 Enoic Acid Chemistry

Principles of Enantioselectivity and Stereospecificity in Synthetic Pathways

The synthesis of enantiomerically pure (R)-2-aminobut-3-enoic acid relies on strategic approaches that can be broadly categorized as enantioselective or stereospecific. Enantioselective synthesis involves the preferential formation of one enantiomer over the other from an achiral or racemic starting material, whereas stereospecific synthesis involves the conversion of a chiral starting material into a chiral product where the stereochemistry of the reactant dictates the stereochemistry of the product. libretexts.org

Enantioselective Strategies: Catalytic asymmetric synthesis is a powerful tool for establishing the stereocenter of vinylglycine. One notable approach is the Dynamic Kinetic Asymmetric Transformation (DYKAT), which has been successfully applied to the synthesis of L-vinylglycinol from racemic butadiene monoepoxide. nih.govunl.edu This method utilizes a Palladium(0) catalyst with a chiral ligand to mediate an allylic amination reaction, yielding the desired enantiomer with high selectivity. nih.govunl.edu Another strategy involves the asymmetric allylic alkylation of a chiral glycine-based nickel complex with vinylethylene carbonates, which produces multisubstituted allylic amino acid derivatives with high enantioselectivity and diastereoselectivity under mild conditions. rsc.org

Stereospecific Strategies (Chiral Pool Synthesis): The "chiral pool" approach leverages readily available, enantiomerically pure natural products as starting materials. L-methionine, for instance, has been a common precursor for L-vinylglycine. nih.govunl.edu The synthesis involves a controlled oxidation to a sulfoxide (B87167) followed by pyrolysis, yielding the protected vinylglycine product with high optical purity (99% enantiomeric excess). unl.edu Similarly, D-glyceraldehyde has been used to synthesize L-vinylglycine through a process that uses the existing stereocenter to induce the desired stereochemistry at a new center, followed by oxidative cleavage. nih.gov The diastereoselectivity of key steps, such as a vinyl-Grignard addition, is often predictable using models like the Felkin-Anh model. nih.gov Chiral auxiliaries, such as Schöllkopf's bis-lactim ether derived from L-valine and glycine (B1666218), provide another robust method for stereocontrol. unl.edutcichemicals.com Condensation of the lithiated auxiliary with a vinyl cation equivalent proceeds with excellent stereocontrol, and subsequent hydrolysis yields D-vinylglycine of high enantiomeric purity. unl.edu

Below is a summary of different synthetic strategies and their reported efficiencies.

| Starting Material | Synthetic Strategy | Key Reagent/Catalyst | Product Configuration | Reported Optical Purity/ee |

| L-Methionine | Chiral Pool / Pyrolysis | - | L-vinylglycine | 99% |

| Racemic butadiene monoepoxide | Catalytic Asymmetric (DYKAT) | Pd(0) with chiral ligand | L-vinylglycinol | High |

| Glycine-based complex | Catalytic Asymmetric Alkylation | Chiral Nickel Complex | (R)- or (S)- derivative | High |

| L-Homoserine Lactone | Chiral Pool / Selenoxide Elimination | Diphenyl diselenide | L-vinylglycine | ≥95% ee |

| Bis-lactim ether (from L-valine) | Chiral Auxiliary | 2-(tert-butyldimethylsilyl)acetaldehyde | D-vinylglycine | High |

Determination of Enantiomeric Purity in Research Samples

Verifying the enantiomeric purity of this compound is a critical step in both its synthesis and application. Several analytical techniques are employed for this purpose, often involving the conversion of enantiomers into diastereomers or the use of a chiral environment to differentiate them.

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) are powerful methods for separating enantiomers. cat-online.com For GC analysis, amino acids are typically derivatized to increase their volatility. cat-online.comnih.gov The derivatized enantiomers exhibit different interactions with the chiral column, leading to different retention times and allowing for their quantification. nih.gov Similarly, chiral HPLC columns can directly separate enantiomers of amino acid derivatives that possess a chromophore for UV detection. cat-online.com

Spectroscopic Methods (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a widely used method for determining enantiomeric purity. Since enantiomers are indistinguishable in an achiral solvent, a chiral resolving agent is required. libretexts.org

Chiral Derivatizing Agents (CDAs): A common strategy involves reacting the amino acid with a chiral derivatizing agent, such as Mosher's acid chloride ((S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric amides. nih.gov These diastereomers have distinct NMR spectra, and the relative integration of specific proton signals (e.g., vinylic methine protons or methyl ether singlets) allows for the calculation of the enantiomeric excess (ee). nih.gov

Chiral Solvating Agents (CSAs): Alternatively, chiral solvating agents can be used. These agents form transient, non-covalent diastereomeric complexes with the enantiomers in solution. libretexts.org This interaction induces chemical shift differences in the NMR spectrum, enabling the differentiation and quantification of the enantiomers without covalent modification of the analyte. libretexts.org

Capillary Electrophoresis (CE): Chiral capillary electrophoresis is another effective technique. researchgate.net A chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., dimethyl-β-cyclodextrin), is added to the running buffer. The enantiomers form transient inclusion complexes with the chiral selector, which have different mobilities under the applied electric field, leading to their separation. This method can be highly sensitive, capable of quantifying undesired enantiomers at levels as low as 0.3%. researchgate.net

The table below outlines common analytical methods for determining the enantiomeric purity of vinylglycine and related compounds.

| Analytical Method | Principle | Common Reagent/Setup | Information Obtained |

| Chiral GC | Separation of volatile diastereomeric derivatives on a chiral column. | Chiral stationary phase (e.g., Chirasil-L-Val) | Enantiomeric ratio/purity |

| Chiral HPLC | Direct separation of enantiomers on a chiral column. | Chiral stationary phase (e.g., CHIRALPAK) | Enantiomeric ratio/purity |

| NMR Spectroscopy | Formation of diastereomers with distinct NMR signals. | Chiral Derivatizing Agent (e.g., Mosher's acid) or Chiral Solvating Agent | Enantiomeric excess (ee) |

| Capillary Electrophoresis | Differential migration of enantiomers in a chiral environment. | Chiral selector (e.g., cyclodextrins) in buffer | Enantiomeric ratio/purity |

Stereochemical Retention and Inversion in Vinylglycine Transformations

Transformations involving the stereogenic center of this compound can proceed with either retention or inversion of configuration, depending on the reaction mechanism.

Inversion of Configuration: Inversion of stereochemistry is the hallmark of the bimolecular nucleophilic substitution (S_N2) reaction. libretexts.org In this mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). libretexts.orgyoutube.com This concerted process forces the other three substituents on the carbon to "invert," similar to an umbrella turning inside out in the wind. If the α-carbon of a vinylglycine derivative has a good leaving group and is subjected to an S_N2 reaction, the product will have the opposite stereochemical configuration. For example, a reaction starting with an (R)-enantiomer will yield an (S)-enantiomer. libretexts.org

| Transformation Type | Mechanism | Stereochemical Outcome | Description |

| Nucleophilic Substitution | S_N2 Reaction | Inversion | The nucleophile performs a backside attack, displacing the leaving group and inverting the stereocenter. |

| Nucleophilic Substitution | Neighboring Group Participation | Retention | An internal nucleophile participates, leading to two consecutive S_N2-like inversions, resulting in overall retention of configuration. |

Chemical Reactivity and Derivatization of the R 2 Aminobut 3 Enoic Acid Skeleton

Functionalization of the Terminal Alkene Moiety

The terminal double bond in the (R)-2-Aminobut-3-enoic acid skeleton is a key site for a variety of chemical transformations. Its reactivity is central to the generation of novel amino acid derivatives with modified side chains. Research has demonstrated that optically active vinylglycine can be readily derivatized through reactions such as epoxidation, dihydroxylation, and cyclopropanation. rsc.orgresearchgate.net These modifications allow for the introduction of new stereocenters and functional groups, significantly expanding the synthetic utility of the parent molecule.

The vinyl group of this compound is susceptible to various addition reactions that transform the double bond into other functional groups. These reactions are fundamental for creating advanced intermediates. rsc.orgresearchgate.net

Epoxidation: The conversion of the terminal alkene to an epoxide introduces a reactive three-membered ring, which can be subsequently opened by a wide range of nucleophiles. jsynthchem.com This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The epoxidation of an N-protected derivative of this compound proceeds to form a chiral epoxide, which serves as a versatile intermediate for synthesizing β-hydroxy amino acid derivatives.

Dihydroxylation: The vinyl group can undergo dihydroxylation to form a vicinal diol, a compound with two hydroxyl groups on adjacent carbons. libretexts.org This transformation is commonly achieved with reagents like osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) in a process known as the Upjohn dihydroxylation. organic-chemistry.org This reaction is stereospecific, proceeding via syn-addition, meaning both hydroxyl groups are added to the same face of the double bond. libretexts.orgmasterorganicchemistry.com Applying this to this compound provides a stereocontrolled route to (2R)-2-amino-3,4-dihydroxybutanoic acid derivatives.

Cyclopropanation: The addition of a methylene group across the double bond yields a cyclopropyl amino acid derivative. This transformation can be accomplished using various methods, including the Simmons-Smith reaction with diiodomethane and a zinc-copper couple. The resulting cyclopropane ring introduces conformational constraints and unique stereochemical properties into the amino acid structure. The successful cyclopropanation of optically active 2-aminobut-3-enoic acid has been reported as a key derivatization strategy. rsc.orgresearchgate.net

Table 1: Olefinic Addition Reactions on the this compound Skeleton This table is interactive and can be sorted by clicking on the column headers.

| Reaction | Typical Reagent(s) | Functional Group Formed | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA or other peroxy acids | Epoxide | Stereospecific |

| Dihydroxylation | OsO₄ (catalytic), NMO | Vicinal Diol | syn-Addition |

| Cyclopropanation | CH₂I₂, Zn(Cu) | Cyclopropane | Stereospecific |

Beyond the classic olefinic additions, the double bond of this compound derivatives can participate in more complex carbon-carbon bond-forming reactions.

Palladium-Catalyzed Heck Reaction: The Mizoroki-Heck reaction is a powerful tool for forming C-C bonds by coupling alkenes with aryl or vinyl halides. organic-chemistry.orgnih.gov Derivatives of vinylglycine have been successfully employed as substrates in Heck reactions. ubc.caacs.org For instance, coupling an N-protected vinylglycinol derivative with 4-iodophenyl acetate (B1210297) using a palladium catalyst like palladium(II) acetate provides a route to homotyrosinol derivatives. ubc.ca This reaction typically exhibits high selectivity for the trans product. organic-chemistry.org The versatility of the Heck reaction allows for the introduction of a wide range of aryl and vinyl substituents at the terminal carbon of the original vinyl group, leading to the synthesis of highly functionalized, unnatural amino acids.

Michael Addition: The Michael or conjugate addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.com While this compound itself is not a canonical Michael acceptor, its derivatives can participate in such reactions. In biochemical contexts, vinylglycine acts as a mechanism-based inhibitor for several enzymes by forming a Michael acceptor in the active site, which is then attacked by a nucleophilic residue. nih.gov In a synthetic setting, the vinyl group can act as a Michael acceptor, particularly when activated. Stabilized nucleophiles, such as those derived from 1,3-dicarbonyl compounds, can add to the β-carbon of the vinyl group under appropriate conditions. youtube.com

Transformations Involving the Amino and Carboxyl Functionalities

The amino and carboxyl groups of this compound are key handles for peptide synthesis and other modifications. To achieve selective reactions, these groups are often temporarily masked with protecting groups. wikipedia.org

Protection and Deprotection: The most common strategy for protecting the amino group is the formation of a carbamate, such as a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) derivative. wikipedia.orgresearchgate.net The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile. wikipedia.org The carboxyl group is often protected as an ester, for example, a methyl or benzyl ester, to prevent its participation in unwanted side reactions.

Peptide Coupling: With the amino group protected, the carboxyl group of this compound can be activated and coupled to the free amino group of another amino acid to form a peptide bond. researchgate.net Standard coupling reagents are used to facilitate this amide bond formation by converting the carboxylic acid into a more reactive species. youtube.com Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/phosphonium salts such as HBTU or PyBOP. wikipedia.orgyoutube.com This allows for the site-specific incorporation of the vinylglycine moiety into peptide chains, a valuable strategy for creating modified peptides with unique structural or biological properties. biosyn.com

Table 2: Common Reagents for Amino Acid Protection and Peptide Coupling This table is interactive and can be sorted by clicking on the column headers.

| Transformation | Reagent Class | Specific Example(s) | Target Group |

|---|---|---|---|

| Amino Protection | Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O), Fmoc-OSu | Amino Group |

| Carboxyl Activation | Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | Carboxyl Group |

| Carboxyl Activation | Uronium/Phosphonium Salts | HBTU, PyBOP | Carboxyl Group |

Synthesis of Advanced Intermediates from this compound

The true synthetic power of this compound lies in its use as a chiral scaffold for producing more complex molecules, often referred to as advanced or unnatural amino acids. nih.govnih.gov The derivatives generated from the reactions described above are not merely end products but are valuable intermediates for further synthetic elaboration.

The epoxides formed from the functionalization of the terminal alkene are particularly useful. These chiral epoxides can be opened regioselectively by a variety of nucleophiles (e.g., azides, amines, organocuprates), leading to the stereocontrolled synthesis of diverse β-substituted-γ-hydroxy-α-amino acids. jsynthchem.com

Similarly, the diols resulting from dihydroxylation serve as precursors for other functional groups. For example, selective oxidation can yield α-amino-γ-hydroxy aldehydes or carboxylic acids. The products of Heck reactions are advanced intermediates by definition, providing direct access to a range of aromatic and vinylic unnatural amino acids. ubc.ca By combining transformations at the alkene with modifications at the amino and carboxyl termini, this compound provides a gateway to a vast chemical space of novel, enantiomerically pure amino acid structures for applications in medicinal chemistry and materials science. bioascent.com

Applications of R 2 Aminobut 3 Enoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Scaffold for the Synthesis of Non-Natural Amino Acids and Peptide Analogues

The presence of both a chiral amine and a versatile vinyl functional group allows (R)-2-Aminobut-3-enoic acid to serve as a foundational scaffold for the synthesis of a variety of non-natural amino acids and peptide analogues. These molecules are of great interest in medicinal chemistry and chemical biology for their potential to exhibit enhanced biological activity, stability, and unique conformational properties.

Construction of Modified Peptides and Peptidomimetics

This compound and its derivatives are valuable precursors for the synthesis of modified peptides and peptidomimetics. The incorporation of such unnatural amino acids can lead to peptides with improved pharmacological properties, such as increased resistance to enzymatic degradation and enhanced receptor binding affinity. The vinyl group can be further functionalized to introduce diverse side chains or to create cyclic peptides with constrained conformations.

While the direct incorporation of this compound into peptide chains offers a route to novel peptidomimetics, the scientific literature available through targeted searches does not provide specific examples of such molecules with detailed biological activity. However, the general utility of vinylglycine derivatives in peptide synthesis is well-established. For instance, protected forms of vinylglycinol, a derivative of vinylglycine, have been employed in the synthesis of complex peptide-like structures. The development of peptidomimetics often involves the strategic replacement of natural amino acid residues to overcome limitations such as poor metabolic stability and low bioavailability. The unique stereochemistry and reactivity of this compound make it a promising candidate for such modifications, offering the potential to generate novel therapeutic agents.

| Modification Strategy | Potential Advantage |

| Incorporation into peptide backbone | Enhanced resistance to proteolysis |

| Cyclization via the vinyl group | Constrained conformation, improved receptor selectivity |

| Functionalization of the vinyl group | Introduction of diverse side chains and pharmacophores |

Access to Gamma-Aminobutyric Acid (GABA) Analogues

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are of significant interest as therapeutic agents for neurological disorders such as epilepsy, anxiety, and neuropathic pain. The stereoselective synthesis of GABA analogues is a key challenge in medicinal chemistry.

While this compound possesses a chiral backbone that could theoretically be elaborated into chiral GABA analogues, a direct synthetic pathway from this specific starting material to GABA derivatives was not identified in the surveyed scientific literature. The synthesis of chiral GABA analogues often proceeds through other established methods, such as asymmetric catalysis or the use of other chiral precursors. For instance, palladium-catalyzed enantioselective C(sp3)-H activation of GABA itself has been demonstrated for the synthesis of R-GABA derivatives nih.gov. Other approaches involve the stereoselective preparation of GABA derivatives from different chiral starting materials rsc.org.

Synthesis of Mycosporine-Like Amino Acids (MAAs)

Mycosporine-like amino acids (MAAs) are a family of natural products found in a wide range of marine and terrestrial organisms that exhibit strong UV-absorbing properties, functioning as natural sunscreens. nih.gov Their biosynthesis has been a subject of considerable research.

Based on the available scientific literature, the biosynthesis of MAAs proceeds from precursors derived from the shikimate pathway or the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov The core structure is typically formed and subsequently conjugated with common proteinogenic amino acids such as glycine (B1666218), serine, and threonine. nih.govnih.gov There is currently no evidence in the surveyed literature to suggest that this compound serves as a precursor or building block in either the natural biosynthesis or the chemical synthesis of mycosporine-like amino acids. The chemical synthesis of MAA analogues has been explored to overcome low extraction yields from natural sources, but these syntheses typically employ different starting materials. nih.gov

Chiral Synthon in Complex Molecule Total Synthesis

The utility of this compound as a chiral building block is prominently demonstrated in its application to the total synthesis of complex natural products, particularly alkaloids. The defined stereochemistry and the reactive vinyl group allow for the stereocontrolled construction of intricate molecular architectures.

A notable example is the use of a derivative of this compound in the total synthesis of the Myrioneuron alkaloid, (+)-myrioxazine A. nih.govresearchgate.netnih.gov In this synthesis, a protected form of (R)-vinylglycinol, obtained from the reduction of the corresponding protected this compound, serves as a key chiral precursor. The vinyl group participates in a crucial intramolecular dipolar cycloaddition reaction, which establishes the core tricyclic structure of the natural product with the correct stereochemistry. This synthetic strategy highlights the value of this compound in providing a stereochemical foundation that can be elaborated into complex, polycyclic systems.

| Natural Product | Key Synthetic Step Involving (R)-Vinylglycine Derivative | Reference |

| (+)-Myrioxazine A | Intramolecular dipolar cycloaddition | nih.govresearchgate.netnih.gov |

Development of Enzyme Inhibitors and Probes for Biochemical Research

The vinyl group of this compound is not only a handle for synthetic transformations but also a key feature for its biological activity as an enzyme inhibitor. It is particularly effective as a mechanism-based inhibitor, also known as a suicide inhibitor, for a class of enzymes that utilize pyridoxal (B1214274) phosphate (PLP) as a cofactor.

This compound has been shown to be an irreversible inhibitor of several PLP-dependent enzymes, most notably transaminases such as aspartate aminotransferase. nih.govnih.gov The mechanism of inhibition involves the enzyme's own catalytic machinery. The enzyme recognizes the amino acid and initiates a reaction, which converts the vinyl group into a highly reactive electrophilic species. This reactive intermediate then covalently modifies a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation. This "suicide" inhibition is highly specific as it requires the catalytic action of the target enzyme.

This property of this compound makes it a valuable tool for biochemical research. As a selective inhibitor, it can be used to probe the function of specific enzymes in complex biological pathways. Furthermore, by incorporating reporter tags such as radioisotopes or fluorescent moieties, derivatives of this compound can be developed into activity-based probes to label and identify specific enzymes in biological samples.

| Target Enzyme Class | Mechanism of Inhibition | Application |

| Pyridoxal phosphate-dependent enzymes (e.g., transaminases) | Mechanism-based (suicide) inhibition | Probing enzyme function, development of activity-based probes |

Biochemical and Biological Significance of R 2 Aminobut 3 Enoic Acid in Research Contexts

Occurrence and Metabolism in Biological Systems

(R)-2-Aminobut-3-enoic acid has been identified as a natural product in certain species of fungi, such as Rhodophyllus nidorosus. nih.gov While the precise biosynthetic pathways for its production in these organisms are not fully elucidated, the presence of this compound highlights the diverse metabolic capabilities within the fungal kingdom. Research has shown that some fungi possess the enzymatic machinery to perform kinetic resolution of racemic vinylglycine, suggesting a capacity to metabolize this amino acid. nih.gov

In the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, the metabolism of sulfur-containing amino acids is crucial for its survival. Cysteine biosynthesis in T. cruzi can occur via the transsulfuration pathway. nih.gov This pathway involves the enzyme cystathionine (B15957) γ-lyase, which cleaves cystathionine to produce cysteine and 2-aminobut-2-enoic acid, an isomer of this compound. nih.gov However, current research has not definitively confirmed the presence or further metabolism of the this compound isomer within T. cruzi. The parasite's complex amino acid metabolism, which relies on both uptake from the host and internal biosynthesis, presents a potential area for further investigation into the role of such unusual amino acids. nih.gov

Interactions with Pyridoxal (B1214274) Phosphate (B84403) (PLP) Enzymes and Other Enzymes

This compound and its enantiomer, L-vinylglycine, are well-documented inhibitors of a class of enzymes known as pyridoxal phosphate (PLP)-dependent enzymes. nih.gov These enzymes play a central role in a vast array of metabolic reactions involving amino acids. The inhibitory action of vinylglycine stems from its structural similarity to natural amino acid substrates.

The mechanism of inhibition is often described as mechanism-based or "suicide" inhibition. Upon binding to the active site of a PLP-dependent enzyme, the vinyl group of this compound can be activated by the enzyme's catalytic machinery. This leads to the formation of a highly reactive intermediate that covalently binds to the enzyme, rendering it irreversibly inactive. nih.govnih.gov This targeted inactivation makes vinylglycine and its derivatives valuable tools for studying the function of specific PLP-dependent enzymes. Examples of enzymes inhibited by vinylglycine include 1-aminocyclopropane-1-carboxylate (ACC) synthase and various transaminases. nih.govnih.gov

Role in Amino Acid Metabolism and Biosynthetic Pathways

The primary significance of this compound in the context of amino acid metabolism lies in its ability to disrupt key biosynthetic pathways by inhibiting essential enzymes. The cysteine transsulfuration pathway, which is vital for the synthesis of cysteine from methionine, involves two key PLP-dependent enzymes: cystathionine β-synthase and cystathionine γ-lyase.

While direct inhibitory studies of this compound on these specific enzymes are not extensively detailed in the available literature, the known inhibitory activity of related compounds like propargylglycine (B1618536) on cystathionine γ-lyase suggests that the vinylglycine structure has the potential to interact with these enzymes. nih.govnih.gov By blocking the synthesis of cysteine, a crucial component of proteins and the precursor to the major cellular antioxidant glutathione, inhibitors of the transsulfuration pathway can have profound effects on cellular function and viability.

Biological Activity as an Enzyme Inhibitor in in vitro and ex vivo Studies

The inhibitory properties of vinylglycine have been characterized in numerous in vitro studies using purified enzymes. These studies have been instrumental in elucidating the kinetic parameters and molecular mechanisms of inhibition for various PLP-dependent enzymes. For instance, D-α-vinylglycine-containing tripeptides have been shown to cause irreversible inhibition of certain enzymes. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of (R)-2-Aminobut-3-enoic acid, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: In a deuterated solvent such as methanol-d4, the proton NMR spectrum of this compound exhibits characteristic signals corresponding to its unique structural features. The α-proton, adjacent to both the amino and carboxyl groups, typically appears as a triplet of doublets. The vinyl protons show distinct signals in the olefinic region of the spectrum, with their coupling constants providing valuable information about their geometric relationship.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by identifying the chemical shifts of all carbon atoms. The spectrum will show distinct signals for the carboxylic carbon, the α-carbon, and the two vinyl carbons, each resonating at a characteristic frequency that reflects its electronic environment.

| ¹H NMR Data for Vinylglycine in Methanol-d4 | |

| Proton | Chemical Shift (δ) in ppm |

| α-H | 4.22 (td) |

| Vinyl H (internal) | Not specified |

| Vinyl H (terminal) | Not specified |

| ¹³C NMR Data for Vinylglycine in Methanol-d4 | |

| Carbon | Chemical Shift (δ) in ppm |

| Carboxyl (C=O) | 167.1 |

| Vinyl C (internal) | 140.2 |

| Vinyl C (terminal) | 98.3 |

| α-C | 48.1 |

Note: The NMR spectra of enantiomers in an achiral solvent are identical. Therefore, the data for vinylglycine is representative of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. The monoisotopic mass of this compound is 101.0477 g/mol .

Under typical ionization conditions, such as electrospray ionization (ESI) or electron ionization (EI), the molecule is first ionized to form a molecular ion. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule.

For amino acids, common fragmentation pathways involve the loss of small neutral molecules. In the case of protonated this compound, the principal fragment ions are often formed through the following losses:

Loss of water (H₂O)

Loss of ammonia (B1221849) (NH₃)

Loss of both water and carbon monoxide (H₂O + CO) nih.gov

The analysis of these fragment ions allows for the confirmation of the presence of the carboxylic acid and amino functional groups. The specific fragmentation pattern can also help to distinguish it from its isomers.

| Predicted Fragmentation of Protonated this compound | |

| Fragment Ion | Description |

| [M+H]⁺ | Molecular Ion |

| [M+H - H₂O]⁺ | Loss of water |

| [M+H - NH₃]⁺ | Loss of ammonia |

| [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key functional groups and their expected absorption ranges include:

O-H stretch from the carboxylic acid group, which typically appears as a broad band in the region of 2500-3300 cm⁻¹.

N-H stretch from the amino group, which is expected in the range of 3300-3500 cm⁻¹.

C=O stretch from the carboxylic acid group, a strong and sharp absorption band usually found between 1700-1750 cm⁻¹.

C=C stretch from the vinyl group, which gives rise to a moderate band in the 1640-1680 cm⁻¹ region. vscht.cz

=C-H stretch from the vinyl group, typically observed at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

The presence and position of these absorption bands in the IR spectrum provide strong evidence for the molecular structure of this compound.

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H (Amine) | 3300-3500 |

| C=O (Carboxylic Acid) | 1700-1750 (strong, sharp) |

| C=C (Alkene) | 1640-1680 (moderate) |

| =C-H (Alkene) | >3000 |

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC)

Determining the enantiomeric excess (e.e.) of this compound is crucial for its application in stereospecific synthesis and biological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin (e.g., Chirobiotic T), are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.com

In a typical chiral HPLC method for this compound, a solution of the sample is injected onto the chiral column. The mobile phase composition, which often consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, is optimized to achieve baseline separation of the two enantiomers. The separated enantiomers are then detected by a UV detector.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. For some separations on teicoplanin-based columns, the R-enantiomer has been observed to elute before the S-enantiomer. nih.gov

| Illustrative Chiral HPLC Parameters for Vinylglycine Enantiomers | |

| Parameter | Condition |

| Column | Chirobiotic T (Teicoplanin-based CSP) |

| Mobile Phase | Optimized mixture of organic solvent and aqueous buffer |

| Detection | UV |

| Elution Order (Hypothetical) | 1. (R)-2-Aminobut-3-enoic acid2. (S)-2-Aminobut-3-enoic acid |

This technique not only allows for the precise quantification of the enantiomeric purity but is also scalable for preparative separations to isolate the desired enantiomer.

Emerging Research Avenues and Future Directions for R 2 Aminobut 3 Enoic Acid

Development of Novel Stereoselective Catalytic Systems

The synthesis of enantiomerically pure (R)-2-aminobut-3-enoic acid is of paramount importance for its applications in various fields. Consequently, a significant research effort has been directed towards the development of efficient and highly stereoselective catalytic systems. These approaches aim to provide access to the desired (R)-enantiomer with high optical purity, moving beyond classical resolution methods.

One of the key strategies employed is the use of transition metal catalysis. For instance, Trost and coworkers have developed an elegant dynamic kinetic asymmetric transformation (DYKAT) approach to L-vinylglycinol, a precursor to the corresponding acid, utilizing a Palladium(0)-mediated allylic amination reaction. This method employs a specially designed chiral ligand to control the stereochemical outcome. nih.gov More recently, nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters has emerged as an efficient route to chiral α-aryl glycines, and similar methodologies could be adapted for the synthesis of vinylglycine derivatives. researchgate.net

Enzymatic methods also represent a powerful tool for the stereoselective synthesis of (R)-vinylglycine. Enzymatic kinetic resolution has been successfully applied to racemic vinylglycine and its derivatives. Early work demonstrated the use of baker's yeast for the resolution of (D,L)-vinylglycine, affording the D-enantiomer with good enantiomeric excess. nih.govunl.edu Papain-mediated esterification has also been employed for the separation of enantiomers. nih.govunl.edugoogle.com These biocatalytic approaches offer the advantages of mild reaction conditions and high selectivity, making them attractive for industrial applications. ucc.ienih.govnih.govillinois.edursc.org

The development of novel chiral ligands is central to advancing transition metal-catalyzed asymmetric synthesis. nih.govmdpi.com The design of ligands that can effectively control the stereochemistry of reactions involving vinyl groups is an active area of research. The ideal catalytic system would offer high turnover numbers, excellent enantioselectivity, and operate under mild and environmentally benign conditions.

Table 1: Comparison of Stereoselective Catalytic Systems for Vinylglycine Synthesis

| Catalytic System | Method | Key Features | Reference |

|---|---|---|---|

| Palladium(0) with Chiral Ligand | Dynamic Kinetic Asymmetric Transformation (DYKAT) | Provides access to enantiomerically enriched vinylglycinol from a racemic starting material. | nih.gov |

| Nickel-Catalysis | Asymmetric Hydrogenation | Efficient for the synthesis of chiral α-aryl glycines, with potential for adaptation to vinylglycine. | researchgate.net |

| Baker's Yeast | Enzymatic Kinetic Resolution | Biocatalytic method for resolving racemic vinylglycine. | nih.govunl.edu |

| Papain | Enzymatic Kinetic Resolution | Employs enantioselective esterification to separate enantiomers. | nih.govunl.edugoogle.com |

Exploration of Bio-conjugation and Bio-orthogonal Chemistry Applications

The vinyl group of this compound is a versatile functional handle for bioconjugation and bioorthogonal chemistry. These fields involve the labeling of biomolecules in their native environment without interfering with biological processes. wikipedia.org The unique reactivity of the vinyl group makes it an attractive partner in various bioorthogonal ligation reactions.

One of the most promising applications is in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. nih.govresearchgate.net This reaction is known for its exceptionally fast kinetics and high specificity, making it ideal for in vivo applications. nih.govacs.orgtechnologypublisher.comnih.gov While research has focused on vinylboronic acids as efficient reactants for tetrazine ligation, the fundamental reactivity of the vinyl group suggests that derivatives of this compound could be developed as novel bioorthogonal probes. acs.orgacs.orgnih.govnih.govacs.org The incorporation of such a non-canonical amino acid into proteins would allow for site-specific labeling and visualization of proteins in living cells. nih.gov

The development of vinyl nucleosides for RNA metabolic labeling showcases the potential of the vinyl group in bioconjugation. nih.gov A similar strategy could be envisioned for this compound, where it could be metabolically incorporated into proteins, followed by selective labeling with a probe-bearing tetrazine. This would enable the study of protein dynamics, localization, and interactions in real-time.

Future research in this area will likely focus on designing and synthesizing novel this compound derivatives with optimized reactivity and biocompatibility for bioorthogonal applications. This includes the development of new linkers and probes for various imaging and diagnostic purposes. ub.edu

Expanding the Scope of Vinylglycine-Derived Natural Product Synthesis

This compound and its enantiomer are valuable chiral building blocks for the total synthesis of a wide range of natural products, particularly alkaloids and azasugars. nih.gov The vinyl group can be elaborated into various functional groups, allowing for the construction of complex molecular architectures with high stereocontrol.

One notable example is the synthesis of rhizobitoxine, a natural product that inhibits ethylene (B1197577) biosynthesis in plants. The synthesis of this molecule has been achieved using vinylglycine derivatives as key intermediates. unl.edu Furthermore, vinylglycine has been utilized in the synthesis of other complex alkaloids, showcasing its versatility as a synthon. rsc.orgmit.eduresearchgate.netescholarship.org

The synthesis of azasugars, which are potent glycosidase inhibitors with potential therapeutic applications, is another area where vinylglycine derivatives have proven to be useful. aurigeneservices.comnih.govjchemlett.com The vinyl group can be functionalized through various transformations, such as dihydroxylation or epoxidation, to introduce the required stereocenters found in these sugar mimics.

Future directions in this field will likely involve the application of this compound in the synthesis of an even broader range of natural products and their analogues for biological evaluation. The development of new synthetic methodologies that leverage the unique reactivity of the vinyl group will be crucial for accessing novel and complex molecular scaffolds.

Table 2: Examples of Natural Products Synthesized Using Vinylglycine Derivatives

| Natural Product Class | Specific Example | Significance | Reference |

|---|---|---|---|

| Alkaloids | Rhizobitoxine | Plant growth regulator, enzyme inhibitor. | unl.edu |

| Alkaloids | Various | Diverse biological activities. | nih.govrsc.orgmit.eduresearchgate.netescholarship.org |

| Azasugars | Glycosidase Inhibitors | Potential therapeutics for various diseases. | aurigeneservices.comnih.govjchemlett.com |

Computational Chemistry Approaches to Reaction Mechanism and Stereoselectivity

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting stereoselectivity in organic synthesis. rsc.org In the context of this compound, computational methods are being employed to elucidate the factors that govern the stereochemical outcome of its synthesis and reactions.

Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of catalytic asymmetric reactions, providing insights into the origin of enantioselectivity. nih.govnih.gov By understanding the interactions between the substrate, catalyst, and chiral ligand at the molecular level, more efficient and selective catalytic systems can be designed. For instance, computational studies can help in the rational design of chiral ligands for transition metal-catalyzed reactions to favor the formation of the desired (R)-enantiomer.

Computational methods are also valuable for studying the conformational preferences of vinylglycine derivatives and their reaction intermediates. This information is crucial for predicting the stereochemical course of reactions where the vinyl group participates, such as in cycloadditions or other transformations. escholarship.org The study of the photoisomerization and redox chemistry of related systems using computational tools can also provide valuable insights. escholarship.org

The future of this research area lies in the synergistic combination of computational and experimental studies. Predictive modeling will likely play an increasingly important role in the discovery and optimization of novel synthetic routes to this compound and in understanding its reactivity in complex chemical and biological systems.

Q & A

Q. What are the established synthetic routes for (R)-2-aminobut-3-enoic acid, and how do reaction conditions influence enantiomeric purity?

this compound, a non-proteinogenic α-vinylic amino acid, is synthesized via asymmetric catalysis or enzymatic resolution. For example, N-acyliminium ion intermediates have been used to introduce the vinyl group while preserving stereochemistry . Key parameters include:

- Catalyst selection : Chiral ligands (e.g., BINAP) in transition-metal catalysis improve enantiomeric excess (ee).

- Temperature control : Lower temperatures (0–4°C) reduce racemization during carboxyl group activation.

- Analytical validation : Chiral HPLC (e.g., Chirobiotic T column) confirms ee >98% .

Q. How can researchers validate the structural integrity of this compound in aqueous solutions?

The compound’s α,β-unsaturated structure is prone to hydration or oxidation. Methodological steps include:

- Spectroscopic monitoring : Use -NMR to track vinyl proton signals (δ 5.2–5.8 ppm) and FT-IR for C=C stretching (~1640 cm).

- pH stability tests : Buffer solutions (pH 3–7) at 25°C for 24 hours, followed by LC-MS to detect degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across enzyme inhibition studies?

Discrepancies in IC values (e.g., GABA transaminase vs. PLP-dependent enzymes) arise from:

- Enzyme source variability : Recombinant vs. native enzymes may differ in cofactor binding affinity.

- Assay conditions : Pre-incubation time and substrate concentration (e.g., 1–10 mM L-glutamate) critically affect inhibition kinetics .

Resolution : Perform dose-response curves under standardized conditions (pH 7.4, 37°C) and validate with orthogonal assays (e.g., fluorescence polarization).

Q. How can researchers design experiments to probe the stereospecific interactions of this compound with biological targets?

- Molecular docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., GABA-T’s pyridoxal phosphate pocket).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for the (R)-enantiomer versus (S)-counterpart .

- Site-directed mutagenesis : Replace key residues (e.g., Lys329 in GABA-T) to assess steric and electronic effects on inhibition .

Q. What analytical methods are optimal for quantifying trace enantiomeric impurities in this compound batches?

- Chiral stationary phases : Use supercritical fluid chromatography (SFC) with amylose tris(3,5-dimethylphenylcarbamate) for baseline separation of (R) and (S) forms.

- Limit of detection (LOD) : Achieve ≤0.1% impurity detection via high-resolution mass spectrometry (HRMS) in selected ion monitoring (SIM) mode .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics in structure-activity relationship (SAR) studies?

- Nuclear Overhauser effect (NOE) NMR : Identify dominant conformers in DO vs. DMSO-d. The vinyl group adopts distinct dihedral angles, altering hydrogen-bonding capacity.

- Molecular dynamics simulations : Compare free energy landscapes (100 ns trajectories) to predict solvent-dependent binding modes .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?

Q. How should researchers address batch-to-batch variability in synthetic this compound?

- Quality control (QC) protocols : Implement -NMR, HPLC-UV, and Karl Fischer titration for each batch.

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity .

Critical Analysis of Literature

Q. Why do some studies report conflicting metabolic fates of this compound in mammalian cells?

Variability arises from:

- Cell line differences : Hepatocytes (e.g., HepG2) vs. neuronal cells metabolize the compound via distinct pathways (e.g., β-oxidation vs. transamination).

- Isotope tracing : Use -labeled compound with LC-HRMS to map carbon flux into TCA cycle intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.